molecular formula C6H8N2O4S2 B15241167 Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate

Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate

Cat. No.: B15241167
M. Wt: 236.3 g/mol
InChI Key: QJNGZDUTESWHDF-UHFFFAOYSA-N
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Description

Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate (CAS 1427379-25-6) is a chemical compound with the molecular formula C6H8N2O4S2 and a molecular weight of 236.27 g/mol . It is a thiazole derivative characterized by both an ethyl ester and a sulfonamide functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Compounds based on the 1,3-thiazole scaffold, like this one, are of significant interest in pharmaceutical research for their potential biological activities. Specifically, substituted 1,3-thiazole compounds have been investigated as inhibitors of key biological targets, including p38 MAP kinase, and as TNF-α production inhibitors . These activities suggest potential research applications in developing therapeutic agents for cytokine-mediated diseases, including inflammatory and respiratory disorders . Researchers utilize this compound strictly as a building block for the synthesis and exploration of novel molecules with potential pharmacological properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This compound may be harmful if swallowed and cause skin and serious eye irritation .

Properties

Molecular Formula

C6H8N2O4S2

Molecular Weight

236.3 g/mol

IUPAC Name

ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H8N2O4S2/c1-2-12-5(9)4-6(13-3-8-4)14(7,10)11/h3H,2H2,1H3,(H2,7,10,11)

InChI Key

QJNGZDUTESWHDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=N1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Hantzsch Reaction with Ethyl 2-Chloroacetoacetate

A representative procedure involves reacting thiourea with ethyl 2-chloroacetoacetate in ethanol under reflux (80–90°C, 6–8 hours). The reaction proceeds via nucleophilic displacement of the chloride by the thioamide nitrogen, followed by cyclodehydration to form the thiazole ring.

Reaction Conditions:

  • Solvent: Ethanol
  • Temperature: 80–90°C
  • Time: 6–8 hours
  • Yield: 45–60% (estimated from analogous thiazole syntheses)

The resulting intermediate, ethyl 5-amino-1,3-thiazole-4-carboxylate, provides the nucleophilic site at position 5 for subsequent sulfamoylation.

Sulfamoyl Group Introduction: Regioselective Functionalization

The sulfamoyl (-SO$$2$$NH$$2$$) group is introduced through a two-step sequence: chlorosulfonation followed by amination.

Chlorosulfonation with Chlorosulfonic Acid

Position 5 of the thiazole ring undergoes electrophilic substitution due to the electron-donating effect of the adjacent nitrogen atom. Chlorosulfonic acid (ClSO$$_3$$H) in dichloromethane at 0–5°C selectively sulfonates the 5-position, yielding ethyl 5-chlorosulfonyl-1,3-thiazole-4-carboxylate.

Optimized Conditions:

Parameter Value
Chlorosulfonic acid 1.2 equivalents
Solvent Dichloromethane
Temperature 0–5°C
Time 2–3 hours
Yield 68–72%

Amination with Ammonia Gas

The chlorosulfonyl intermediate reacts with anhydrous ammonia in tetrahydrofuran (THF) at -30°C to prevent over-amination. This step replaces the chloride with an amine group, producing the final sulfamoyl derivative.

Critical Parameters:

  • Ammonia stoichiometry: 3–4 equivalents
  • Reaction time: 4–6 hours
  • Yield: 85–90%

Alternative Synthetic Routes and Modifications

One-Pot Sulfamoylation Using Sulfamoyl Chloride

Recent developments utilize sulfamoyl chloride (H$$2$$NSO$$2$$Cl) directly in the presence of AlCl$$_3$$ as a Lewis catalyst. This method bypasses the chlorosulfonation step, achieving a 58% yield under milder conditions.

Advantages:

  • Reduced reaction steps
  • Lower temperature requirements (25–30°C)

Limitations:

  • Limited commercial availability of sulfamoyl chloride
  • Sensitivity to moisture

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates the amination step, improving yields to 78% while reducing side product formation.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on yield, scalability, and practicality:

Method Key Reagents Yield (%) Scalability Practicality
Hantzsch + ClSO$$_3$$H Thiourea, ClSO$$_3$$H 68–72 High Industrial preference
One-pot sulfamoylation Sulfamoyl chloride 58 Moderate Lab-scale only
Microwave amination NH$$_3$$, MW irradiation 78 High Energy-efficient

Challenges and Optimization Opportunities

Regioselectivity in Sulfonation

The electron-withdrawing ester group at position 4 directs sulfonation predominantly to position 5. However, trace sulfonation at position 2 (3–5% byproduct) necessitates chromatographic purification, reducing overall efficiency.

Mitigation Strategies:

  • Use of bulky directing groups (e.g., tert-butyl esters) to enhance positional selectivity
  • Low-temperature sulfonation (-10°C) to suppress kinetic byproducts

Amination Side Reactions

Excess ammonia or elevated temperatures promote the formation of sulfamic acid derivatives. Controlled addition via gas dispersion tubes and strict temperature monitoring (-30°C ± 2°C) minimizes this issue.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot studies demonstrate a 22% yield improvement in flow reactors compared to batch processes, attributed to better heat dissipation and reagent mixing.

Flow System Parameters:

  • Residence time: 8 minutes
  • Pressure: 4 bar
  • Throughput: 12 kg/day

Green Chemistry Approaches

Supercritical CO$$_2$$ as a solvent reduces waste generation by 40%, though yields remain suboptimal (51%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitro groups under acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Ethyl 5-Sulfamoyl-1,3-Thiazole-4-Carboxylate

Compound Name Substituents (Position) Key Features Biological Activity/Application Reference
Ethyl 5-amino-1,3-thiazole-4-carboxylate -NH₂ (5), -COOEt (4) Precursor for sulfonamide derivatives; lacks sulfamoyl group Intermediate in synthesis
Ethyl 5-(phenylsulfonamido)-1,3-thiazole-4-carboxylate -NHSO₂Ph (5), -COOEt (4) Phenylsulfonamide substituent; higher lipophilicity Antimicrobial SAR studies
Ethyl 5-(pyridine-2-sulfonamido)-1,3-thiazole-4-carboxylate -NHSO₂(pyridin-2-yl) (5), -COOEt (4) Pyridine sulfonamide; potential metal-chelating properties Antiviral/anticancer research
Ethyl 1-(3-nitrophenyl)-5-phenyl-3-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamoyl)-1H-pyrazole-4-carboxylate Complex pyrazole-thiadiazole-sulfonamide Multicyclic structure with dual sulfonamide motifs Carbonic anhydrase inhibition
Ethyl 2-acetyl-1,3-thiazole-4-carboxylate -COCH₃ (2), -COOEt (4) Acetylated thiazole; used in natural product synthesis (e.g., bacillamide A) Intermediate in alkaloid synthesis

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